Amyloid b-Protein (17-40) Ammonium

Descripción general

Descripción

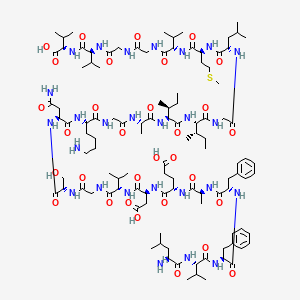

Amyloid β-Protein (17-40) is a peptide that is a major constituent of diffuse plaques observed in Alzheimer’s disease (AD) brains and pre-amyloid plaques in people affected by Down syndrome . It is produced through the cleavage of APP by alpha- and gamma-secretase . The peptide may play a neuroprotective role in the brain . Its chemical formula is C₁₁₀H₁₇₈N₂₆O₃₁S and it has a molecular weight of 2392.85 .

Synthesis Analysis

The synthesis of Amyloid β-Protein (17-40) is technically difficult due to its propensity to aggregate both on resin during solid phase peptide synthesis and in solution during characterization . The standard method to disassemble these aggregates is the treatment with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) .Molecular Structure Analysis

Amyloid β-Protein (17-40) adopts a mixture of β-sheet, α-helix, and random coil structures . The rate of aggregation to the oligomeric β-sheet structure characteristic of β-amyloid plaques is dependent on pH and peptide concentration .Chemical Reactions Analysis

The aggregation of Amyloid β-Protein (17-40) is a self-assembly process that results in the production of fibrillar structures along with neurotoxic aggregates . The aggregation behavior of proteins in vitro and the development of the related diseases have striking qualitative similarities .Physical And Chemical Properties Analysis

Amyloid β-Protein (17-40) is soluble in ammonium hydroxide, pH >9, or in DMSO at 0.4–4 mM . It should be stored desiccated at –20 °C .Aplicaciones Científicas De Investigación

Aβ17-40(NH4) is widely used in scientific research, primarily in the field of Alzheimer's disease. It is used to study the structure and function of Aβ, as well as its role in the pathogenesis of Alzheimer's disease. It is also used to investigate the effects of Aβ on neuronal cells, as well as to study the effects of various drugs on the Aβ peptide. Additionally, it is used to study the effects of various environmental and genetic factors on the Aβ peptide.

Mecanismo De Acción

Target of Action

Amyloid β-Protein (17-40) Ammonium, also known as Aβ (17-40), is a fragment of the larger Amyloid β-Protein (Aβ). The primary targets of Aβ (17-40) are neurons in the brain . Aβ peptides, including Aβ (17-40), are generated from the amyloid precursor protein (APP) through sequential cleavage of β- and γ-secretases . The role of these peptides is critical in the progression of Alzheimer’s Disease (AD), where they accumulate and aggregate, leading to neuronal damage .

Mode of Action

Aβ (17-40) interacts with its neuronal targets, leading to several changes. At physiological levels, Aβ enhances synaptic plasticity and learning and memory in animals by promoting long-term potentiation (LTP) in the hippocampus. This action involves increasing the release of the neurotransmitter acetylcholine and activation of nicotinic acetylcholine receptors . At high (pathological) doses, aβ can inhibit memory .

Biochemical Pathways

The accumulation of Aβ peptides, including Aβ (17-40), can trigger various biochemical pathways. For instance, Aβ (17-40) and Aβ (17-42) have been found to employ distinct molecular pathways for cell entry and intracellular transit at the blood-brain barrier (BBB) . Aβ (17-40) has also been associated with the formation of distinct transient structures that gradually rearrange into protofibrils .

Pharmacokinetics

Studies on similar aβ peptides suggest that they can cross the bbb, which is a critical portal regulating the bidirectional transport of aβ proteins between blood and brain . The BBB-penetrating bispecific antibody displayed higher interstitial fluid (ISF) concentrations than the monospecific antibody .

Result of Action

The result of Aβ (17-40) action is complex and depends on its concentration. At physiological levels, it enhances synaptic plasticity and learning and memory in animals . At high (pathological) doses, aβ can inhibit memory . Moreover, the accumulation of Aβ peptides, including Aβ (17-40), can lead to neuronal damage, a characteristic feature of AD .

Action Environment

The action, efficacy, and stability of Aβ (17-40) are influenced by various environmental factors. For instance, the conformation of Aβ species is stabilized by intra- and inter-molecular hydrogen bonds and by electrostatic and hydrophobic interactions, all depending on the chemical and physical environment (e.g., solvent, ions, pH) and interactions with other molecules, such as lipids and proteins .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of Aβ17-40(NH4) in laboratory experiments has a number of advantages. It is a synthetic peptide, which means that it can be easily synthesized in the laboratory and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that Aβ17-40(NH4) is not identical to the Aβ peptide found in the brain, and therefore may not accurately reflect the effects of Aβ in vivo.

Direcciones Futuras

The use of Aβ17-40(NH4) in laboratory experiments has opened up a number of potential future directions. One potential direction is the use of Aβ17-40(NH4) to study the effects of various drugs on the Aβ peptide. Additionally, Aβ17-40(NH4) could be used to study the effects of various environmental and genetic factors on the Aβ peptide. Furthermore, Aβ17-40(NH4) could be used to investigate the effects of Aβ on neuronal cells, as well as to study the mechanisms by which Aβ affects neuronal cells. Finally, Aβ17-40(NH4) could be used to study the effects of various drugs on the formation of amyloid fibrils, which are aggregates of Aβ peptides that accumulate in the brain and are a major component of senile plaques.

Métodos De Síntesis

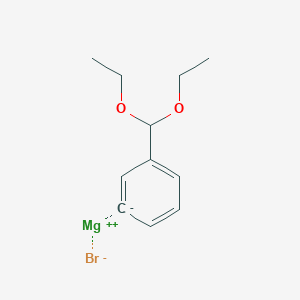

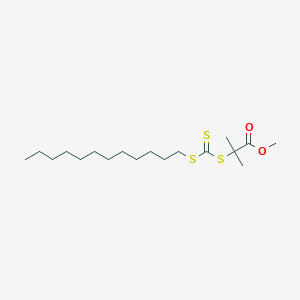

Aβ17-40(NH4) is synthesized by solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The Fmoc chemistry is a preferred method for peptide synthesis, as it is highly efficient and allows for the simple and rapid synthesis of peptides. The peptide is synthesized on a polystyrene resin bead, which is then cleaved from the bead using a mixture of trifluoroacetic acid (TFA) and thioanisole. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

Safety and Hazards

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H178N26O31S/c1-22-61(17)90(106(162)118-51-80(141)121-71(43-55(5)6)99(155)125-70(39-41-168-21)97(153)132-85(56(7)8)104(160)116-48-78(139)114-49-82(143)130-87(58(11)12)108(164)134-89(60(15)16)110(166)167)136-109(165)91(62(18)23-2)135-93(149)63(19)119-79(140)50-115-95(151)68(36-30-31-40-111)124-101(157)74(46-77(113)138)127-103(159)76(53-137)122-81(142)52-117-105(161)86(57(9)10)133-102(158)75(47-84(146)147)128-96(152)69(37-38-83(144)145)123-92(148)64(20)120-98(154)72(44-65-32-26-24-27-33-65)126-100(156)73(45-66-34-28-25-29-35-66)129-107(163)88(59(13)14)131-94(150)67(112)42-54(3)4/h24-29,32-35,54-64,67-76,85-91,137H,22-23,30-31,36-53,111-112H2,1-21H3,(H2,113,138)(H,114,139)(H,115,151)(H,116,160)(H,117,161)(H,118,162)(H,119,140)(H,120,154)(H,121,141)(H,122,142)(H,123,148)(H,124,157)(H,125,155)(H,126,156)(H,127,159)(H,128,152)(H,129,163)(H,130,143)(H,131,150)(H,132,153)(H,133,158)(H,134,164)(H,135,149)(H,136,165)(H,144,145)(H,146,147)(H,166,167)/t61-,62-,63-,64-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-,89-,90-,91-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAFHCYMOBODRG-FZSVSODXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H178N26O31S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)

![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)